molecular formula C12H17NO2 B6238375 benzyl N-(2-methylpropyl)carbamate CAS No. 125640-83-7

benzyl N-(2-methylpropyl)carbamate

Cat. No.: B6238375
CAS No.: 125640-83-7
M. Wt: 207.3
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Description

Benzyl N-(2-methylpropyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups for amines. This compound is characterized by a benzyl group attached to the nitrogen atom of the carbamate, with a 2-methylpropyl group attached to the nitrogen as well.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2-methylpropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-methylpropyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamine.

Scientific Research Applications

Benzyl N-(2-methylpropyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-hydroxy-2-methylpropyl)carbamate
  • Benzyl N-[(1S)-1-(ethylcarbamoyl)-2-methylpropyl]carbamate

Uniqueness

Benzyl N-(2-methylpropyl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

125640-83-7

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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